4-Bromo-3-(trifluoromethoxy)aniline
Overview
Description
4-Bromo-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5BrF3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position.
Mechanism of Action
Target of Action
4-Bromo-3-(trifluoromethoxy)aniline is a chemical compound that is often used in the preparation of other compounds . It is known to be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling process .
Mode of Action
In the SM coupling process, this compound interacts with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium . The compound’s bromine atom likely plays a key role in this process, acting as a leaving group to facilitate the formation of the new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the SM coupling process . This process is used to form carbon-carbon bonds, which are fundamental to the structure of many organic compounds . The downstream effects of this process can vary widely depending on the specific compounds being synthesized .
Pharmacokinetics
It is known that the compound has a melting point of 47-49 °c and a boiling point of 81-84 °c/05 mmHg . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling process . This can lead to the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the nature of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethoxy)aniline typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to form 4-bromo-3-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 4-bromo-3-aminophenol.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a suitable trifluoromethoxylating reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common reagents used in industrial synthesis include sodium dithionite for reduction and trifluoromethoxybenzene derivatives for trifluoromethoxylation .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and coupled products with extended aromatic systems .
Scientific Research Applications
4-Bromo-3-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethoxy)aniline
- 3-Bromo-4-(trifluoromethoxy)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
4-Bromo-3-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-3-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTJNGSZCSGBFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556327 | |
Record name | 4-Bromo-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116369-25-6 | |
Record name | 4-Bromo-3-(trifluoromethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116369-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116369-25-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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